methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate
Description
methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, a benzoate ester, and a prop-2-ynyl group
Properties
IUPAC Name |
methyl 4-[(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-4-12-22-17-13(2)6-5-7-16(17)26-20(22)21-18(23)14-8-10-15(11-9-14)19(24)25-3/h1,5-11H,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBVLQKDLGFTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)OC)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-methyl-3-prop-2-ynyl-1,3-benzothiazole with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from benzothiazole derivatives, including methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate. Research indicates that benzothiazole derivatives exhibit significant activity against various bacterial strains, making them potential candidates for the development of new antibiotics .
Case Study:
A study demonstrated that similar benzothiazole derivatives showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to disrupt bacterial cell wall synthesis, which is critical in developing new therapeutic agents .
Anti-inflammatory Properties
Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in vitro.
Data Table: Anti-inflammatory Activity Comparison
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.
Case Study:
In vitro studies on human cancer cell lines revealed that methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-y)]carbamoyl}benzoate reduced cell viability significantly compared to control groups. The compound's efficacy was compared to established chemotherapeutics, showing comparable results in certain assays .
Polymer Chemistry
Methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-y)]carbamoyl}benzoate can serve as a monomer in polymer synthesis. Its unique functional groups allow it to participate in various polymerization reactions leading to materials with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Benzothiazole Polymer | 250 | 50 |
| Control Polymer | 200 | 30 |
Pesticidal Activity
Research indicates that methyl 4-{[(2Z)-4-methyl-3-(prop-2-y)]carbamoyl}benzoate exhibits pesticidal properties. Its application in crop protection has been explored due to its ability to disrupt pest metabolism.
Case Study:
Field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound. The efficacy was comparable to conventional pesticides but with a lower environmental impact .
Mechanism of Action
The mechanism of action of methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The prop-2-ynyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Uniqueness
methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is unique due to its combination of a benzothiazole ring and a prop-2-ynyl group, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, synthesis, mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
Key structural features include:
- Benzothiazole moiety : Known for diverse biological activities.
- Carbamoyl group : Contributes to the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the benzothiazole core : This often requires specific catalysts and solvents.
- Coupling reactions : To introduce the carbamoyl and ester functionalities.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies : Compounds in the benzothiazole class have shown nanomolar activity against various cancer cell lines, including breast and ovarian cancers . The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazole core can enhance potency and selectivity against cancer cells.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The proposed mechanisms include:
- Disruption of cell membrane integrity : Leading to cell lysis.
- Inhibition of key metabolic pathways : Such as DNA replication or protein synthesis.
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives similar to methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-y)l]-2,3-dihydrobenzothiazol}. Notable findings include:
The mechanisms by which methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-y)l]-2,3-dihydrobenzothiazol} exerts its biological effects are still under investigation but may involve:
- Interference with enzyme function : Such as inhibiting tyrosinase in melanogenesis.
- Induction of apoptosis : In cancer cells through various signaling pathways.
Q & A
Basic Research Questions
Q. What are the key structural features of methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate, and how do they influence its reactivity?
- Answer : The compound contains a benzothiazole core with a (Z)-configured imine bond, a prop-2-yn-1-yl substituent, and a methyl benzoate group. The benzothiazole moiety enhances π-π stacking interactions in biological systems, while the propargyl group enables click chemistry modifications. The methyl benzoate improves solubility in organic solvents, critical for synthetic workflows. Structural confirmation requires NMR (¹H/¹³C), HRMS, and X-ray crystallography to resolve stereochemistry .
Q. What are the common challenges in synthesizing this compound, and how can they be mitigated?
- Answer : Key challenges include controlling the (Z)-configuration of the imine bond and avoiding side reactions of the propargyl group. Mitigation strategies:
- Use anhydrous conditions and catalysts like Pd/C for regioselective coupling.
- Employ low-temperature (<0°C) reactions to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates .
Q. What safety protocols are essential when handling this compound?
- Answer : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Required protocols:
- Use NIOSH-approved fume hoods and PPE (gloves, lab coats, safety goggles).
- Store in airtight containers at 2–8°C, away from light and moisture.
- Emergency measures: Immediate decontamination with water and medical consultation for exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or impurities. Methodological solutions:
- Validate purity via HPLC (>98%) and elemental analysis.
- Replicate assays under standardized conditions (e.g., 37°C, pH 7.4, 5% CO₂ for cell-based studies).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out false positives .
Q. What experimental designs are optimal for studying its interactions with biological targets?
- Answer : Use a tiered approach:
In silico docking : Predict binding modes using AutoDock Vina with protein structures from the PDB.
Surface plasmon resonance (SPR) : Measure kinetic parameters (KD, kon/koff).
Cellular assays : Employ CRISPR-edited cell lines to confirm target specificity.
- Include positive/negative controls and triplicate replicates to ensure statistical validity .
Q. How can synthetic yields be optimized for large-scale research applications?
- Answer : Optimization strategies include:
- Solvent selection : Use DMF or THF for improved solubility of intermediates.
- Catalyst screening : Test Pd(PPh3)4 or CuI for propargyl coupling efficiency.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C.
- Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing degradation products?
- Answer : Use a combination of:
- LC-QTOF-MS : Identify degradation fragments with high mass accuracy.
- FTIR : Track carbonyl group stability in the benzoate moiety.
- NMR relaxation studies : Assess conformational changes under stress conditions (heat, light) .
Q. How should researchers design stability studies for long-term storage?
- Answer : Follow ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
